molecular formula C7H12N2S3 B1303257 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol CAS No. 344926-02-9

5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1303257
CAS No.: 344926-02-9
M. Wt: 220.4 g/mol
InChI Key: YWQCNVNGCULYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is investigated for its plant growth-regulating properties and as a potential pesticide.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Propylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is unique due to its specific isopentylthio substituent, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQCNVNGCULYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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